Buprenorphine 3-O-Methyl Ether

説明

BenchChem offers high-quality Buprenorphine 3-O-Methyl Ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Buprenorphine 3-O-Methyl Ether including the price, delivery time, and more detailed information at info@benchchem.com.

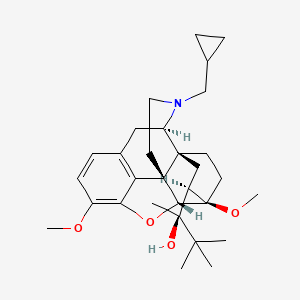

Structure

3D Structure

特性

CAS番号 |

16524-65-5 |

|---|---|

分子式 |

C30H43NO4 |

分子量 |

481.7 g/mol |

IUPAC名 |

(2S)-2-[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol |

InChI |

InChI=1S/C30H43NO4/c1-26(2,3)27(4,32)21-16-28-11-12-30(21,34-6)25-29(28)13-14-31(17-18-7-8-18)22(28)15-19-9-10-20(33-5)24(35-25)23(19)29/h9-10,18,21-22,25,32H,7-8,11-17H2,1-6H3/t21-,22-,25-,27+,28-,29+,30-/m1/s1 |

InChIキー |

TWUKPJNGRBWVGE-VQWWACLZSA-N |

異性体SMILES |

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)(C(C)(C)C)O |

正規SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of Buprenorphine 3-O-Methyl Ether Derivatives

The synthesis of this key intermediate and its derivatives is not a singular process but involves several established routes, primarily centered around the formation of the C7 side chain via a Grignard reaction and modification of the N17 nitrogen atom.

The journey to Buprenorphine 3-O-Methyl Ether begins with precursors derived from opium alkaloids. Thebaine is a common starting material. google.comresearchgate.net Key transformations often involve N-demethylation to form a secondary amine, which can then be re-alkylated. nih.govdownloadmaghaleh.com

In certain synthetic sequences leading to derivatives, amide reduction is a critical step. For instance, in the synthesis of novel buprenorphine-derived ligands, an amide intermediate (N-Benzyl-17-(cyclopropylmethyl)-4,5α-epoxy-3,6-dimethoxy-6,14-ethenylenemorphinan-7α-carboxamide) is prepared. nih.gov This amide is subsequently reduced to the corresponding amine. nih.gov The reduction is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) at elevated temperatures. nih.govorgsyn.org This transformation converts the carbonyl group of the amide into a methylene (B1212753) group, yielding a primary amine which can then undergo further reactions. nih.gov In one documented procedure, an amide was dissolved in dry THF and added to a suspension of lithium aluminum hydride, with the mixture heated to 70 °C for 20 hours to achieve the reduction. nih.gov

The cornerstone of forming the characteristic tertiary alcohol side chain at the C7 position of the buprenorphine scaffold is the Grignard reaction. researchgate.netgoogle.com This organometallic reaction involves the addition of a Grignard reagent to a ketone precursor, specifically a derivative of thevinone (B101640) or orvinone. researchgate.net

Precursor Routes and Starting Materials

Grignard Reaction-Based Syntheses

Reactions with N17-benzyl-northebaine and N17-formyl-northebaine Intermediates

Synthetic routes have been developed utilizing N17-benzyl-northebaine and N17-formyl-northebaine as key intermediates. researchgate.net These precursors undergo a Diels-Alder reaction with methyl vinyl ketone to produce the corresponding thevinone derivatives. researchgate.net The resulting ketone is then subjected to a Grignard reaction to install the bulky tertiary alcohol side chain. researchgate.net Following the Grignard addition, subsequent steps, including removal of the N17-protecting group (if necessary), N-alkylation with a cyclopropylmethyl group, and finally O-demethylation of the C3-methoxy group, lead to buprenorphine. researchgate.net The synthesis of the 3-O-methyl ether is an intermediate stage in this process before the final demethylation step. researchgate.net

Utilization of Methylmagnesium Iodide or Tert-Butylmagnesium Chloride

The choice of Grignard reagent is critical for defining the C20 substituent. To produce the buprenorphine structure, a tert-butyl group is required at this position. This is achieved by using tert-butylmagnesium chloride. researchgate.netsigmaaldrich.com The reaction is typically performed in an ether-based solvent system, such as a mixture of diethyl ether and toluene. researchgate.netgoogle.com For example, a solution of the ketone precursor in a toluene/diethyl ether mixture is added dropwise to a prepared solution of tert-butylmagnesium chloride, often at cooled temperatures (0-10 °C) to control the reaction's exothermicity. google.com

Alternatively, other Grignard reagents like methylmagnesium iodide can be used to synthesize different analogues. researchgate.netorgsyn.org The use of methylmagnesium iodide results in a different C20 substituent, leading to derivatives other than buprenorphine. researchgate.net

Table 1: Grignard Reaction for Buprenorphine Intermediate Synthesis This table summarizes typical reagents and conditions for the Grignard reaction step.

| Ketone Precursor | Grignard Reagent | Solvent System | Temperature | Reference |

|---|---|---|---|---|

| Thevinone derivative | tert-Butylmagnesium chloride | Diethyl ether / Toluene | 0 - 10 °C | google.com, researchgate.net |

| Thevinone derivative | Methylmagnesium iodide | Diethyl ether / Toluene | Not specified | researchgate.net |

| N-Alkyl-northebaine adduct | tert-Butylmagnesium chloride | Cyclopentyl methyl ether | Not specified | google.com |

Buprenorphine 3-O-Methyl Ether itself can serve as a scaffold for further chemical modifications. These derivatizations are often performed for analytical purposes, such as enhancing detectability in gas chromatography-mass spectrometry (GC-MS), or to create novel compounds with altered pharmacological profiles. nih.govnih.gov

Various chemical derivatization techniques have been applied, including acylation and silylation. nih.gov

Acylation: This involves reacting the molecule with an acylating agent, such as acetic anhydride (B1165640) or other acid anhydrides (e.g., trifluoroacetyl, pentafluoropropionyl, heptafluorobutyryl), to form ester derivatives. nih.gov Derivatization with acetic anhydride has been noted for providing good performance characteristics for analysis. nih.gov

Silylation: This process introduces a trimethylsilyl (B98337) group, typically by reacting the molecule with a silylating agent. nih.gov

In the context of developing new therapeutic agents, the Buprenorphine 3-O-Methyl Ether core has been modified by replacing parts of its structure. For example, novel ligands have been created by introducing phenylazocarboxamide moieties to the core structure, which begins with the 3-O-methyl ether of buprenorphine. nih.gov This highlights the utility of the 3-O-methyl group as a stable protecting group during multi-step synthetic modifications, as its cleavage to the final buprenorphine product is often one of the final steps in a synthesis. google.comresearchgate.net Attempted O-demethylation of the N-alkylated 3-O-methyl buprenorphine has been reported to be inefficient under certain conditions, underscoring the stability of the methyl ether. google.comgoogle.com

Table 2: Derivatization Approaches for Buprenorphine Analogs This table outlines common methods for the derivatization of buprenorphine and its precursors.

| Derivatization Method | Reagent Class | Resulting Derivative | Purpose | Reference |

|---|---|---|---|---|

| Acylation | Acid Anhydrides | Acetyl, Trifluoroacetyl, etc. | GC-MS Analysis | nih.gov |

| Silylation | Silylating Agents | Trimethylsilyl | GC-MS Analysis | nih.gov |

| Alkylation | Alkyl Halides | Methyl, etc. | Synthesis | almacgroup.com |

| Structural Modification | Phenylazocarboxylates | Phenylazocarboxamide ligands | Novel Ligand Synthesis | nih.gov |

Derivatization of Buprenorphine 3-O-Methyl Ether

Halogenation at C-1 or C-2 Positions

O-Demethylation Strategies in Buprenorphine Synthesis

The cleavage of the 3-O-methyl ether to reveal the phenolic hydroxyl group is a pivotal step in the synthesis of buprenorphine. chim.italmacgroup.com This transformation is essential as the free phenolic group is a common feature in many high-potency opioid analgesics. chim.it

The conversion of the 3-O-methyl ether of buprenorphine precursors to the corresponding phenol (B47542) is a critical demethylation reaction. chim.itqub.ac.uk This process unmasks the phenolic functionality, which is a key structural feature for the biological activity of buprenorphine. chim.it The industrial synthesis of buprenorphine often starts from thebaine, which contains a 3-methoxy group, necessitating this O-demethylation step. qub.ac.ukalmacgroup.com

Various chemical methods have been developed to achieve the O-demethylation of the 3-O-methyl ether in the synthesis of buprenorphine. These methods often require harsh conditions due to the stability of the aryl methyl ether bond. chim.italmacgroup.com

A widely employed and industrially significant method for the O-demethylation of buprenorphine precursors is treatment with potassium hydroxide (B78521) at high temperatures. chim.itqub.ac.uk This process is typically carried out in a high-boiling solvent like diethylene glycol at temperatures exceeding 200°C. chim.itresearchgate.net While effective, this method requires careful control of reaction times to minimize the formation of impurities. almacgroup.com In some synthetic routes, the N-demethylation and O-demethylation are performed sequentially, with the O-demethylation being the final step to yield nor-buprenorphine. qub.ac.uk It has been noted that attempting O-demethylation on the N-alkylated intermediate (3-O-methyl buprenorphine) with potassium tert-butoxide and 1-dodecanethiol (B93513) results in very low conversion to buprenorphine. google.comgoogle.com

| Reagent | Conditions | Product | Yield | Reference |

| Potassium Hydroxide | >200°C | Nor-buprenorphine | Not specified | qub.ac.uk |

| Potassium Hydroxide | 200-210°C in diethylene glycol | 20R-dihydroethorphine | Not specified | researchgate.net |

| Potassium tert-butoxide and 1-dodecanethiol | Not specified | Buprenorphine | <2.1% conversion | google.comgoogle.com |

Enzymatic Demethylation in Morphinan (B1239233) Synthesis

In recent years, enzymatic methods for demethylation have gained attention as a more sustainable alternative to harsh chemical reagents. almacgroup.comwustl.edu These biocatalytic approaches offer the potential for milder reaction conditions and greater selectivity.

Researchers have explored the use of enzymes, particularly oxygenases, for the O-demethylation step in buprenorphine synthesis. qub.ac.ukalmacgroup.com Through screening and engineering, oxygenase enzymes have been identified and optimized for this transformation. For the O-demethylation of a buprenorphine precursor, a 22-fold cumulative improvement in conversion was achieved with an engineered variant. qub.ac.ukalmacgroup.comqub.ac.uk This biocatalytic approach has been demonstrated for the conversion of an intermediate to nor-buprenorphine, where O-demethylation can occur either before or after N-demethylation. qub.ac.uk In the context of broader morphinan synthesis, enzymes like thebaine 6-O-demethylase (T6ODM) and codeine O-demethylase (CODM) are responsible for demethylation at different positions. nih.gov Specifically, human cytochrome P450 2D6 has been shown to catalyze the O3-demethylation of thebaine and codeine. nih.gov

| Enzyme Type | Application | Improvement | Reference |

| Oxygenase | O-demethylation in buprenorphine synthesis | 22-fold improvement in conversion | qub.ac.ukalmacgroup.comqub.ac.uk |

| Thebaine 6-O-demethylase (T6ODM) | Demethylation in morphine synthesis | Not applicable | nih.gov |

| Codeine O-demethylase (CODM) | Demethylation in morphine synthesis | Not applicable | nih.gov |

| Cytochrome P450 2D6 | O3-demethylation of thebaine and codeine | Not applicable | nih.gov |

Role of Cytochrome P450 Enzymes (e.g., BM3, CODM) in O-Methyl Cleavage

The enzymatic O-demethylation of buprenorphine 3-O-methyl ether, a key intermediate in the synthesis of buprenorphine, represents a significant area of research in biocatalysis. This approach offers a potential alternative to harsh chemical methods, which often require high temperatures and strong reagents that can be incompatible with the complex structure of buprenorphine. qub.ac.uk Key enzymes explored for this transformation include cytochrome P450 BM3 from Bacillus megaterium and codeine O-demethylase (CODM) from Papaver somniferum.

Cytochrome P450 BM3 (BM3)

Cytochrome P450 BM3 is a soluble, self-sufficient enzyme known for its high catalytic activity and broad substrate scope, making it an attractive candidate for industrial biocatalysis. qub.ac.ukalmacgroup.com While wild-type P450 BM3 may not exhibit significant activity towards buprenorphine intermediates, enzyme engineering through rational design and directed evolution has been employed to enhance its catalytic efficiency for N-demethylation. qub.ac.uk

In the context of buprenorphine synthesis, P450 BM3 has been primarily investigated for the N-demethylation of the buprenorphine 3-O-methyl ether intermediate. qub.ac.uk Screening of various P450s, including mammalian isoforms, led to the selection of BM3 for this purpose due to its favorable characteristics for enzyme engineering. qub.ac.uk While the primary focus for BM3 has been on N-demethylation, the potential for variants to catalyze O-demethylation has also been considered. qub.ac.uk The catalytic mechanism is believed to proceed via a hydrogen atom transfer (HAT) from the methyl group to the enzyme's oxo-iron intermediate. almacgroup.com

Codeine O-demethylase (CODM)

Codeine O-demethylase (CODM) is a non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenase from the opium poppy, Papaver somniferum. adafad.orgunimelb.edu.au This enzyme is naturally responsible for the 3-O-demethylation of thebaine and codeine in the biosynthesis of morphine. adafad.orgunimelb.edu.au Given its natural function in demethylating structurally related opioid alkaloids, CODM was selected as a prime candidate for the O-demethylation of the N-demethylated buprenorphine intermediate. qub.ac.uk

Research has focused on engineering CODM to improve its activity and stability for practical applications. adafad.org The catalytic efficiency of CODM for its natural substrates has been characterized, providing a baseline for comparison when evaluating its potential with synthetic intermediates. adafad.orgnih.gov

Research Findings

Studies have demonstrated the feasibility of a two-step enzymatic process for the conversion of buprenorphine 3-O-methyl ether to nor-buprenorphine. qub.ac.uk In this pathway, an engineered P450 BM3 variant first catalyzes the N-demethylation. Subsequently, an engineered CODM variant performs the O-demethylation of the resulting intermediate. qub.ac.uk

Initial screenings of P450 libraries identified hits for the N-demethylation of the buprenorphine 3-O-methyl ether, with conversions reaching up to 11% at a concentration of 0.4 mg/mL. qub.ac.uk For the subsequent O-demethylation step, enzyme engineering efforts have led to significant improvements in conversion rates. One study reported a 22-fold cumulative improvement in the conversion for the O-demethylation step using an engineered CODM variant. qub.ac.uk Furthermore, a single P450 BM3 variant was identified that could efficiently catalyze both the N- and O-demethylation reactions, offering a potential single-enzyme solution. qub.ac.uk

While specific kinetic data for the O-demethylation of buprenorphine 3-O-methyl ether by these enzymes is not widely published, the available data for related substrates provides valuable context for their catalytic capabilities.

Table 1: Catalytic Activity of Codeine O-demethylase (CODM) with Natural Substrates

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Source |

| Thebaine | 42 ± 8 | - | 235 | adafad.org |

| Codeine | 21 ± 8 | - | 785 | adafad.org |

| Protopine | - | - | - | nih.gov |

| (Data for kcat with Thebaine and Codeine was not explicitly provided in the source material) |

Table 2: Conversion Yields of Wild-Type CODM in E. coli

| Substrate | Product | Yield (%) | Time (h) | Source |

| Thebaine | Oripavine | 46 ± 2 | 4 | unimelb.edu.au |

| Codeine | Morphine | 41 ± 6 | 0.5 | unimelb.edu.au |

These findings highlight the potential of cytochrome P450 enzymes, particularly engineered variants of BM3 and CODM, to serve as effective biocatalysts for the O-methyl cleavage of buprenorphine intermediates, paving the way for more sustainable and efficient synthetic routes.

Molecular Interactions and Receptor Pharmacology

Opioid Receptor Binding Profile of Buprenorphine and its 3-O-Methyl Ether Analogues

The affinity of a compound for a receptor is a critical determinant of its pharmacological activity. Studies have been conducted to determine the binding affinities (expressed as Kᵢ values, where a lower value indicates higher affinity) of buprenorphine and its 3-O-methyl ether analogue at the four main types of opioid receptors: mu (µ), kappa (κ), delta (δ), and the nociceptin (B549756)/orphanin FQ (NOP) receptor. These studies utilize radioligand displacement assays in cells expressing human opioid receptors. nih.gov

At the mu-opioid receptor (MOP), the primary target for many opioid analgesics, both buprenorphine and its 3-O-methyl ether derivative demonstrate high affinity. Research indicates that the methylation of the 3-hydroxyl group on buprenorphine results in a compound that retains potent binding to the MOP receptor. nih.gov Buprenorphine itself is known to be a partial agonist at the MOP receptor. nih.gov

| Compound | MOP Kᵢ (nM) |

| Buprenorphine | 1.6 |

| Buprenorphine 3-O-Methyl Ether | 1.6 |

Both buprenorphine and its 3-O-methyl ether analogue exhibit high affinity for the kappa-opioid receptor (KOP). The binding affinity of the 3-O-methyl ether derivative at the KOP receptor is comparable to that of the parent buprenorphine molecule. nih.gov

| Compound | KOP Kᵢ (nM) |

| Buprenorphine | 1.8 |

| Buprenorphine 3-O-Methyl Ether | 5.6 |

Similar to their interactions with MOP and KOP receptors, both buprenorphine and its 3-O-methyl ether analogue display high affinity for the delta-opioid receptor (DOP). The affinity of the 3-O-methyl ether derivative for the DOP receptor remains in the nanomolar range, consistent with the parent compound. nih.gov

| Compound | DOP Kᵢ (nM) |

| Buprenorphine | 2.5 |

| Buprenorphine 3-O-Methyl Ether | 4.7 |

A notable difference in the binding profile between buprenorphine and its 3-O-methyl ether analogue is observed at the nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. While buprenorphine has a moderate affinity for the NOP receptor, the 3-O-methyl ether derivative exhibits a significantly higher affinity, approximately a nine-fold increase. nih.gov This enhanced affinity suggests that the 3-O-methyl group may play a role in optimizing the interaction with the NOP receptor. nih.gov

| Compound | NOP Kᵢ (nM) |

| Buprenorphine | 77 |

| Buprenorphine 3-O-Methyl Ether | 8.5 |

Computational Modeling of Receptor-Ligand Interactions

To visualize and understand the intricate dance between a ligand and its receptor at an atomic level, researchers employ computational techniques such as molecular dynamics (MD) simulations. These simulations can predict the binding poses of a ligand within the receptor's binding pocket and identify key amino acid residues involved in the interaction.

To date, specific molecular dynamics (MD) simulation studies focusing exclusively on Buprenorphine 3-O-Methyl Ether's interaction with the µ-opioid receptor have not been extensively published in publicly available scientific literature.

However, MD simulations have been performed for the parent compound, buprenorphine. These studies have provided valuable insights into its binding mode within the µ-opioid receptor. For instance, research has highlighted that buprenorphine's unique chemical structure, including its N-methylcyclopropyl group and the 2-hydroxy-3,3-dimethylbutan-2-yl group, leads to distinct interactions with specific residues in the transmembrane domains of the receptor. acs.org These interactions are believed to contribute to its characteristic partial agonist activity and slow dissociation from the receptor. acs.org Given the structural similarity, it can be hypothesized that the 3-O-methyl ether analogue would adopt a comparable binding pose, though the altered electronics and steric bulk of the methoxy (B1213986) group compared to the hydroxyl group could subtly influence the interaction landscape. Further dedicated computational studies are required to fully elucidate the specific binding characteristics of Buprenorphine 3-O-Methyl Ether.

Molecular Dynamics (MD) Simulations of Buprenorphine 3-O-Methyl Ether with μ-Opioid Receptors

Analysis of Salt Bridge Formation and Stabilization

A critical interaction for the stabilization of many opioids within the µ-opioid receptor's orthosteric site is the formation of a salt bridge. nih.gov Molecular dynamics simulations have revealed that a salt bridge with the residue D1493.32 is crucial for stabilizing ligands like buprenorphine in this binding pocket. nih.gov However, studies comparing buprenorphine with morphine have indicated that this salt bridge is weaker in the case of buprenorphine. nih.gov This weakened interaction may contribute to buprenorphine's ability to explore deeper regions within the receptor's binding pocket. nih.gov In one interaction state, buprenorphine's ammonium (B1175870) group forms significantly more salt bridges (72.76% of the time) compared to another state (11.06%). nih.gov This variability in salt bridge formation highlights the dynamic nature of the ligand-receptor interaction.

Interaction with Transmembrane (TM) Helix Residues (e.g., TM2, TM3, TM7)

Buprenorphine's morphinan (B1239233) scaffold shares common contact points with transmembrane helices TM3, TM5, TM6, and TM7, similar to morphine. nih.gov However, the additional chemical groups on buprenorphine lead to distinct and stronger interactions with other transmembrane helices, particularly TM2 and TM7. nih.gov For instance, the 2-hydroxy-3,3-dimethylbutan-2-yl group of buprenorphine engages with residues in TM2, such as Q1262.60. nih.gov Furthermore, the N-methylcyclopropyl group interacts with residues deep within the orthosteric site in TM7, including C3237.38, G3277.42, and Y3287.43. nih.gov These strong interactions with TM7, coupled with the weakened salt bridge, are thought to be a key factor in buprenorphine's low efficacy and partial agonist activity at the µ-opioid receptor. nih.gov

Role of the 6-O-Methyl Ether Group in Extracellular Loop 2 (ECL2) Interactions

The 6-O-methyl ether group of buprenorphine, along with its 2-hydroxy-3,3-dimethylbutan-2-yl group, projects towards the extracellular loop 2 (ECL2). nih.gov This projection facilitates interactions with ECL2 residues, which are more pronounced than those observed with morphine. nih.gov These interactions with ECL2 are believed to be linked to buprenorphine's biased agonism towards G protein signaling pathways. nih.gov Specifically, the 6-O-methyl ether group can interact with Y1503.33, and this interaction may stabilize deeper conformations of buprenorphine within the binding pocket. nih.gov

Influence of 3-O-Methyl Ether on Receptor Conformational Dynamics

The substitution of the 3-hydroxyl group with a 3-O-methyl ether in buprenorphine derivatives can influence the conformational dynamics of the µ-opioid receptor. While direct studies on buprenorphine 3-O-methyl ether are limited, research on buprenorphine itself reveals it induces distinct conformational changes. Buprenorphine causes an outward movement of the extracellular side of TM7. nih.govacs.org This effect is more pronounced when the salt bridge with D1493.32 is weak. nih.gov Furthermore, studies using advanced techniques like double electron–electron resonance have shown that low-efficacy G-protein-biased agonists, including buprenorphine, primarily stabilize inactive conformations of the receptor. nih.gov This suggests that the 3-O-methylation could further modulate these subtle yet significant conformational shifts, ultimately impacting the downstream signaling cascade.

Structure-Activity Relationship (SAR) of 3-O-Methylated Buprenorphine Derivatives

The chemical structure of a ligand is intrinsically linked to its biological activity. The methylation at the 3-position of the buprenorphine scaffold significantly alters its interaction with opioid receptors.

Stereochemical Considerations in 3-O-Methyl Ether Binding

The stereochemistry of opioid ligands is a critical determinant of their interaction with the opioid receptor. Studies on related compounds, such as 3-methylfentanyl derivatives, have demonstrated the importance of specific stereochemical configurations for high-affinity binding and pseudoirreversible inhibition of the µ-opioid receptor. nih.gov Although direct studies on the stereochemistry of buprenorphine 3-O-methyl ether binding are not available in the provided search results, the rigid and complex stereochemical structure of the buprenorphine molecule itself dictates a very specific orientation within the receptor's binding pocket. The (αS,5α,7α) configuration is noted for buprenorphine 3-O-methyl ether. cymitquimica.com Any alteration in this stereochemistry would be expected to dramatically affect its binding and pharmacological activity.

Comparative Analysis with Other Buprenorphine Analogues and Substituents

The pharmacological profile of buprenorphine is significantly influenced by its structural characteristics. Modifications to its core structure, particularly at the C3 phenolic hydroxyl group and the C20 substituent, can lead to substantial changes in receptor binding affinity and functional activity. The 3-O-methyl ether of buprenorphine serves as a key example in understanding these structure-activity relationships.

Methylation of the phenolic 3-hydroxyl group of buprenorphine to create buprenorphine 3-O-methyl ether results in notable alterations in its interaction with opioid receptors. Research conducted on CHO cells transfected with human receptor cDNA provides insight into these differences. Buprenorphine itself demonstrates high affinity for the mu-opioid (MOP), kappa-opioid (KOP), and delta-opioid (DOP) receptors, with a significantly lower affinity for the nociceptin/orphanin FQ (NOP) receptor. nih.gov

In a comparative study, the binding affinities of buprenorphine and its analogues were determined. Buprenorphine (referred to as 1a in the study) showed nanomolar affinity for MOP, KOP, and DOP receptors. nih.gov Its affinity for the NOP receptor was approximately 50-fold lower than for the MOP receptor. nih.gov

Further research has explored the impact of other substitutions. Halogenation at the C-1 or C-2 positions of the buprenorphine molecule, for instance, had minimal impact on NOP and DOP receptor affinity but did lead to a slight decrease in affinity for MOP and KOP receptors. nih.gov This suggests that the aryl ring of buprenorphine may not be the primary site for interaction with the lipophilic pocket of the NOP receptor. nih.gov

The substituent at the C20 position also plays a critical role in receptor affinity. Analogues with modifications at this position, such as 1b and 1c which are one-carbon homologues of buprenorphine, displayed high, non-selective affinity for the three main opioid receptors, comparable to buprenorphine itself. nih.gov

Detailed Research Findings

Functional activity at these receptors is another critical aspect of the pharmacological profile. Assays using [³⁵S]GTPγS binding in CHO cells transfected with human receptors have confirmed that buprenorphine acts as a low-efficacy partial agonist at the MOP receptor. nih.gov It also functions as a low-potency and low-efficacy partial agonist at NOP receptors. nih.gov

Comparing the C20 analogues of buprenorphine revealed significant differences in efficacy at the NOP receptor, with efficacies ranging from 5% to 48% relative to nociceptin. nih.gov While buprenorphine (1a) and its homologue 1b showed similar low efficacy at MOP receptors, their efficacies at the NOP receptor varied substantially. nih.gov Another analogue, 1c, which has a methylene (B1212753) group between C20 and the t-butyl group, demonstrated little to no efficacy at the NOP receptor. nih.gov

These findings underscore the importance of specific structural features in determining the interaction of buprenorphine analogues with opioid receptors. The methylation of the 3-hydroxyl group and alterations to the C20 substituent can independently and collectively modify the binding affinity and functional efficacy of the resulting compounds.

Interactive Data Tables

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Buprenorphine and Analogues

| Compound | MOP | DOP | KOP | NOP |

| Buprenorphine (1a) | Data not explicitly provided in snippet, but described as nM affinity | Data not explicitly provided in snippet, but described as nM affinity | Data not explicitly provided in snippet, but described as nM affinity | ~50-fold lower than MOP |

| 1-chlorobuprenorphine (6a) | Slightly lower than Buprenorphine | Little effect | Slightly lower than Buprenorphine | Little effect |

| 1-bromobuprenorphine (6b) | Slightly lower than Buprenorphine | Little effect | Slightly lower than Buprenorphine | Little effect |

| 2-bromobuprenorphine (7) | Slightly lower than Buprenorphine | Little effect | Slightly lower than Buprenorphine | Little effect |

| Analogue 1c | Comparable to Buprenorphine | Comparable to Buprenorphine | Comparable to Buprenorphine | Data not specified |

| Analogue 1d | Data not specified | Data not specified | Data not specified | 10-fold selective for MOP over NOP |

Source: Data derived from a study on the structural determinants of opioid and NOP receptor activity in buprenorphine derivatives. nih.gov

Table 2: Comparative Functional Activity (% Stimulation vs. Standard) of Buprenorphine and Analogues

| Compound | MOP (% vs. DAMGO) | NOP (% vs. Nociceptin) |

| Buprenorphine (1a) | 29% | 21% |

| Analogue 1b | 20-29% | 5-48% |

| Analogue 1c | 20-29% | Little to no efficacy |

Source: Data derived from [³⁵S]GTPγS-binding assays in human receptor transfected CHO cells. nih.gov

Biotransformation Pathways and Enzymatic Studies

Potential Biotransformation of Buprenorphine 3-O-Methyl Ether

Buprenorphine 3-O-Methyl Ether is recognized as an impurity of buprenorphine. usbio.netcymitquimica.com While specific metabolic studies focusing solely on this ether derivative are not extensively detailed in current literature, its likely biotransformation can be inferred from the well-documented metabolic pathways of buprenorphine and other related opioid compounds.

A primary metabolic pathway for opioids containing methoxy (B1213986) groups is O-demethylation, a reaction catalyzed by the cytochrome P450 (CYP450) enzyme system. chim.it For instance, in the biosynthesis of morphine, thebaine undergoes O-demethylation at the O3- and O6-positions, reactions catalyzed by specific CYP450 enzymes. nih.gov It is therefore highly probable that Buprenorphine 3-O-Methyl Ether undergoes O-demethylation to yield buprenorphine.

The metabolism of the parent compound, buprenorphine, is predominantly carried out by the CYP3A4 and CYP2C8 isoenzymes, which are responsible for its N-dealkylation to norbuprenorphine (B1208861). drugbank.comnih.govwikipedia.orgnih.govoup.com Studies on other opioids, such as thebaine, have shown that CYP3A4 and CYP3A5 are responsible for O6-demethylation, while CYP2D6 catalyzes O3-demethylation. nih.gov Given that CYP3A4 is the major enzyme involved in the hepatic N-dealkylation of buprenorphine, it is a primary candidate for mediating the O-demethylation of Buprenorphine 3-O-Methyl Ether. nih.gov Buprenorphine has also been shown to be a substrate and a potent inhibitor of CYP2D6 and CYP3A4. researchgate.net

The specific CYP450 isoforms responsible for metabolizing a compound are typically identified through in vitro studies using human liver microsomes (HLMs) and cDNA-expressed recombinant P450 enzymes. nih.govresearchgate.netnih.gov Such studies have been instrumental in confirming that CYP3A4, CYP3A5, CYP3A7, and CYP2C8 are the major enzymes involved in buprenorphine's conversion to norbuprenorphine and other hydroxylated metabolites. nih.govresearchgate.net Research using HLMs has shown that CYP3A4 accounts for approximately 65% of norbuprenorphine production, with CYP2C8 contributing about 30%. researchgate.netnih.gov These established methodologies would be applied to definitively identify the enzymes responsible for the O-demethylation of Buprenorphine 3-O-Methyl Ether.

O-Demethylation by Cytochrome P450 Enzymes

Hydrolysis of Conjugated Metabolites (Contextual Relevance)

In analytical settings, particularly in urine drug testing, buprenorphine and norbuprenorphine are often present as glucuronide conjugates. nih.govoup.com To accurately quantify the total amount of these compounds, a hydrolysis step is necessary to cleave the glucuronide moiety and release the parent analyte for detection by methods like gas chromatography-mass spectrometry (GC-MS). nih.govoup.comnih.govoup.com

While acidic and basic hydrolysis methods have been explored, they are often ineffective or result in the degradation of the target analytes. nih.govnih.govoup.comoup.com Consequently, enzymatic hydrolysis using β-glucuronidase enzymes is the preferred method for deconjugating B3G and NB3G. nih.govnih.govoup.com The efficiency of this hydrolysis can vary significantly depending on the enzyme source and reaction conditions. nih.govoup.com

Research has identified optimal conditions for the quantitative hydrolysis of B3G and NB3G using various β-glucuronidase enzymes. There are marked differences in the reactivity of enzymes from different sources, such as Escherichia coli (E. coli), Helix pomatia (H. pomatia), and Patella vulgata (P. vulgata). nih.govnih.govoup.com

For Buprenorphine-3-Glucuronide (B3G), β-glucuronidase from E. coli is highly efficient, achieving quantitative hydrolysis within 2 hours at 37°C. nih.govoup.com The enzyme from H. pomatia also provides complete hydrolysis, with optimal conditions being 4 hours at 60°C or 16 hours at 37°C. nih.govoup.com In contrast, the enzyme from P. vulgata shows significantly lower reactivity towards B3G. nih.govoup.com

For Norbuprenorphine-3-Glucuronide (NB3G), hydrolysis is generally slower. Quantitative hydrolysis can be achieved with enzymes from H. pomatia or E. coli after 16 hours of incubation at 37°C. nih.govoup.com At a higher temperature of 60°C, complete hydrolysis with H. pomatia enzyme takes 4 hours. nih.govoup.com Glusulase®, a preparation containing β-glucuronidase from H. pomatia, can achieve complete hydrolysis of NB3G in just 1 hour at 60°C. nih.govoup.com The enzyme from P. vulgata is largely ineffective, yielding only 14.7% hydrolysis of NB3G after 4 hours at 60°C. nih.govoup.com

The following table summarizes the optimal conditions for the enzymatic hydrolysis of these key metabolites.

| Substrate | Enzyme Source | Temperature (°C) | Incubation Time | Result | Citation |

|---|---|---|---|---|---|

| Buprenorphine-3-Glucuronide (B3G) | E. coli | 37 | 2 hours | Quantitative Hydrolysis | nih.govoup.com |

| Buprenorphine-3-Glucuronide (B3G) | H. pomatia | 60 | 4 hours | Quantitative Hydrolysis | nih.govoup.com |

| Buprenorphine-3-Glucuronide (B3G) | H. pomatia | 37 | 16 hours | Quantitative Hydrolysis | nih.govoup.com |

| Buprenorphine-3-Glucuronide (B3G) | Glusulase® | 60 | 1 hour | Effective Hydrolysis | nih.govoup.com |

| Norbuprenorphine-3-Glucuronide (NB3G) | H. pomatia or E. coli | 37 | 16 hours | Quantitative Hydrolysis | nih.govoup.com |

| Norbuprenorphine-3-Glucuronide (NB3G) | H. pomatia | 60 | 4 hours | Complete Hydrolysis | nih.govoup.com |

| Norbuprenorphine-3-Glucuronide (NB3G) | Glusulase® | 60 | 1 hour | Complete Hydrolysis | nih.govoup.com |

| Norbuprenorphine-3-Glucuronide (NB3G) | P. vulgata | 60 | 4 hours | 14.7% Hydrolysis | nih.govoup.com |

Enzymatic Hydrolysis of Buprenorphine-3-Glucuronide (B3G) and Norbuprenorphine-3-Glucuronide (NB3G)

Source-Dependent Reactivity of Enzymes

The reactivity of enzymes in the biotransformation of Buprenorphine 3-O-Methyl Ether is highly dependent on the enzyme source and subsequent engineering. Studies have focused on identifying and optimizing enzymes capable of cleaving the methyl groups at the tertiary amine (N-demethylation) and the 3-position phenol (B47542) ether (O-demethylation). almacgroup.com

Initial screenings have involved various microorganisms, leading to the identification of promising enzyme classes. almacgroup.com One significant area of research has been the use of engineered oxygenase enzymes to catalyze these demethylation reactions. almacgroup.com Through rational enzyme design and directed evolution, specific variants of oxygenase enzymes have demonstrated vastly different and improved catalytic abilities compared to their parent forms. almacgroup.com

For instance, in a study aimed at developing enzymatic pathways for demethylation, researchers engineered two different oxygenase enzymes. The results highlighted a remarkable dependency on the specific enzyme variant for reaction efficiency. The most effective variant for the N-demethylation reaction showed a 567-fold cumulative improvement in converting Buprenorphine 3-O-Methyl Ether to its N-demethylated product. almacgroup.com Similarly, a different engineered variant optimized for O-demethylation achieved a 22-fold improvement in conversion. almacgroup.com

These findings underscore the principle of source-dependent reactivity, where specific mutations and protein environments dictate the catalytic efficiency and even the type of reaction that is favored. Further investigation revealed that a single enzyme variant could be engineered to efficiently catalyze both N- and O-demethylation reactions. almacgroup.com Molecular docking analysis of one such variant identified two distinct substrate binding poses. One pose positioned the N-methyl group for cleavage, while another oriented the C-3-methoxy group toward the enzyme's active site, enabling O-demethylation. almacgroup.com This dual reactivity within a single engineered enzyme highlights the nuanced control that can be achieved by modifying the enzyme source.

Table 1: Improvement in Enzymatic Conversion of Buprenorphine 3-O-Methyl Ether with Engineered Oxygenase Variants

This table summarizes the significant improvements in reaction conversion achieved through enzyme engineering for the two primary demethylation pathways of Buprenorphine 3-O-Methyl Ether.

| Reaction Type | Enzyme Source | Fold Improvement in Conversion |

|---|---|---|

| N-demethylation | Engineered Oxygenase | 567-fold almacgroup.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Buprenorphine |

| Buprenorphine 3-O-Methyl Ether |

| Buprenorphine-3-glucuronide |

| Codeine |

| Cyanogen bromide |

| Methyl bromide |

| Morphine |

| Norbuprenorphine |

| Norbuprenorphine-3-glucuronide |

| Oripavine |

| Potassium hydroxide (B78521) |

Prodrug Design and Biopharmaceutical Research Concepts

Buprenorphine 3-O-Methyl Ether as a Potential Prodrug or Intermediate

Buprenorphine, a potent semi-synthetic opioid, is utilized in the management of severe pain and as a treatment for opioid use disorder. frontiersin.orgnih.gov However, its clinical utility is hampered by a low oral bioavailability, largely due to extensive first-pass metabolism in the liver and intestines. frontiersin.orgnih.govmdpi.com This metabolic vulnerability has spurred research into prodrug strategies to enhance its biopharmaceutical properties. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical processes. nih.govfrontiersin.org

Conceptual Frameworks for Prodrug Design (General Principles)

The fundamental principle of prodrug design is to modify a drug molecule to overcome pharmaceutical and pharmacokinetic barriers. frontiersin.org For opioids like buprenorphine, a key objective is to circumvent the extensive first-pass metabolism that significantly reduces the amount of active drug reaching systemic circulation. frontiersin.org Prodrugs can be designed to be inactive or significantly less active until they are biochemically converted to the parent drug, often in the gastrointestinal tract. nih.gov This conversion can alter the pharmacokinetic profile, potentially enhancing bioavailability. nih.gov

A common strategy involves masking functional groups susceptible to metabolism. In the case of buprenorphine, the phenolic 3-hydroxyl group is a primary site for glucuronidation, a major metabolic pathway. nih.govmdpi.com By modifying this group, for instance through methylation to form Buprenorphine 3-O-Methyl Ether, it is conceptualized that this metabolic pathway can be blocked, thereby increasing the drug's stability and subsequent bioavailability.

Another key concept in prodrug design is the potential to enhance lymphatic transport. frontiersin.org By bypassing the portal circulation and the liver, drugs can avoid first-pass metabolism. frontiersin.org This is particularly relevant for highly lipophilic compounds.

Strategies for Modifying Buprenorphine's 3-Position

The 3-hydroxyl group of buprenorphine has been a focal point for chemical modification to create prodrugs with improved biopharmaceutical characteristics. google.com Strategies often involve creating ester or ether linkages at this position.

Modification at the 3-position aims to improve properties such as lipophilicity and resistance to metabolism. Increased lipophilicity can potentially enhance absorption across biological membranes. google.com For instance, the creation of homologous 3-alkyl-ester prodrugs of buprenorphine was investigated to improve transdermal delivery. nih.gov While these specific ester prodrugs did not ultimately lead to increased flux through the skin due to their very high hydrophobicity, the underlying principle was to enhance penetration by modifying the 3-position. nih.gov

A patent for analogs and prodrugs of buprenorphine highlights that prodrugs with modified 3-positions are designed to have higher lipophilicity and biphase solubility than the parent drug, facilitating better penetration through the skin. google.com The expectation is that these prodrugs would then revert to the active buprenorphine during or after skin penetration. google.com

The methylation of the 3-hydroxyl group to form Buprenorphine 3-O-Methyl Ether is a strategy to protect the molecule from premature metabolism in the intestine. The primary metabolic pathway for buprenorphine in the gut wall and liver is glucuronidation at the 3-position. nih.govmdpi.com By converting the hydroxyl group to a methyl ether, the molecule becomes less susceptible to this enzymatic conjugation.

This concept is illustrated by the well-known example of codeine, which is the 3-methyl ether of morphine. google.com Although codeine itself has analgesic activity, a portion of its effect is due to its O-demethylation to morphine in the body. google.com However, this O-dealkylation is a slow process, indicating that ether linkages can be relatively stable in vivo. google.com This stability can protect the drug from extensive first-pass metabolism in the gastrointestinal tract.

The modification of buprenorphine at the 3-position, including methylation, is expected to influence its plasma release kinetics. A prodrug must be converted back to the active parent drug to exert its pharmacological effect. The rate and extent of this conversion will directly impact the concentration-time profile of buprenorphine in the plasma.

The design of a prodrug aims for a controlled release of the active drug, which can lead to a more sustained therapeutic effect and potentially reduce the peak-to-trough fluctuations in plasma concentrations. google.comclinicaltrials.gov For Buprenorphine 3-O-Methyl Ether, the rate of O-demethylation in the liver and other tissues would determine the release rate of active buprenorphine. A slower, more controlled release could lead to a prolonged duration of action and a more stable plasma concentration, which may be advantageous in a therapeutic setting. nih.gov

Research on triglyceride-mimetic prodrugs of buprenorphine, which also involves modification at the 3-position, has shown that these strategies can lead to a marked enhancement in oral bioavailability and altered plasma release profiles. frontiersin.org These prodrugs were designed to release buprenorphine in the plasma, demonstrating the feasibility of achieving systemic drug exposure through prodrug modification. frontiersin.org

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are fundamental for separating Buprenorphine 3-O-Methyl Ether from buprenorphine, its metabolites, and other related impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of buprenorphine and its analogues. nih.govnih.gov For the analysis of Buprenorphine 3-O-Methyl Ether, a reversed-phase HPLC method would be the most common approach.

Method development for Buprenorphine 3-O-Methyl Ether would logically start with conditions similar to those used for buprenorphine. japsonline.comlupinepublishers.com A C18 column is a standard choice for the stationary phase due to its versatility in separating compounds of moderate polarity. nih.govmdpi.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. lupinepublishers.commdpi.com The pH of the buffer is a critical parameter to control the ionization state of the analyte and achieve optimal separation.

Given that Buprenorphine 3-O-Methyl Ether is more non-polar than buprenorphine due to the ether linkage, it is expected to have a longer retention time under typical reversed-phase conditions. The detection is commonly performed using a UV detector, with the wavelength selected based on the chromophoric properties of the molecule. japsonline.com For buprenorphine, detection wavelengths around 210 nm and 289 nm have been reported. japsonline.com

| Parameter | Typical Condition | Rationale/Consideration |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separation of opioid-like compounds. lupinepublishers.com |

| Mobile Phase | Acetonitrile/Methanol and Ammonium (B1175870) Acetate (B1210297)/Formate Buffer | Provides good resolution and peak shape. lupinepublishers.com |

| Detection | UV at ~290 nm | Based on the UV absorption profile of the buprenorphine structure. japsonline.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. lupinepublishers.com |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.gov These benefits are achieved by using columns with smaller particle sizes (typically sub-2 µm). The principles of separation are the same as in HPLC, but the instrumentation is designed to handle higher backpressures.

A UHPLC method for Buprenorphine 3-O-Methyl Ether would likely employ a C18 or similar reversed-phase column with smaller dimensions. nih.gov The higher efficiency of UHPLC would be particularly advantageous for resolving Buprenorphine 3-O-Methyl Ether from other closely related impurities that might be present in a sample. The faster run times are also beneficial for high-throughput screening applications. nih.gov

Mass Spectrometry-Based Detection

Mass spectrometry (MS) is a powerful detection technique that, when coupled with liquid chromatography, provides high sensitivity and selectivity, enabling the confident identification and quantification of compounds even at low concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the trace-level quantification of buprenorphine and its metabolites in complex matrices. nih.govnih.gov This technique would be highly suitable for the analysis of Buprenorphine 3-O-Methyl Ether. In LC-MS/MS, the analyte is first separated by LC, then ionized (typically using electrospray ionization - ESI), and subsequently fragmented in the mass spectrometer.

For Buprenorphine 3-O-Methyl Ether, which has a molecular weight of 481.67 g/mol , the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 482.7. This precursor ion would then be selected and fragmented to produce characteristic product ions.

| Parameter | Predicted Value/Condition | Basis of Prediction |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Buprenorphine and its analogues readily form positive ions. nih.gov |

| Precursor Ion (Q1) | m/z 482.7 | [M+H]⁺ for C₃₀H₄₃NO₄ |

| Product Ions (Q3) | To be determined experimentally | Expected to be similar to buprenorphine with shifts due to the methyl group. |

The specificity of an LC-MS/MS method is derived from monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). For buprenorphine, common fragment ions result from the cleavage of the N-cyclopropylmethyl group and rearrangements of the thebaine-derived core structure. mdpi.com

For Buprenorphine 3-O-Methyl Ether, the fragmentation pattern is expected to be similar to that of buprenorphine. However, the presence of the 3-O-methyl group may introduce new fragmentation pathways. For instance, a neutral loss of a methyl radical (•CH₃) or a molecule of methanol (CH₃OH) could be observed. The fragmentation of ethers often involves cleavage alpha to the oxygen atom. libretexts.org Experimental determination of the major product ions would be a critical step in method development to ensure high specificity and sensitivity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. nih.gov This technique is particularly valuable for the identification of novel metabolites or impurities. In the context of Buprenorphine 3-O-Methyl Ether, HRMS could be used to confirm its elemental composition (C₃₀H₄₃NO₄) by comparing the measured accurate mass with the theoretical exact mass. This provides a high degree of confidence in the identification of the compound, especially when a reference standard is not available. nih.gov

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the most common ionization source used in mass spectrometry for the analysis of buprenorphine and its analogues, including its 3-O-methyl ether. nih.govnih.gov ESI is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules, allowing them to be ionized directly from a liquid phase with minimal fragmentation. In the context of LC-MS/MS analysis, ESI typically generates protonated molecular ions, [M+H]⁺, in positive ion mode.

For buprenorphine and its metabolites, specific precursor-to-product ion transitions are monitored for quantification in a process known as Multiple Reaction Monitoring (MRM). researchgate.net For instance, a validated method for buprenorphine (BUP), norbuprenorphine (B1208861) (NBUP), and their glucuronide conjugates used the following transitions for identification and quantification nih.gov:

Buprenorphine (BUP): m/z 468 → 396 and 414

Norbuprenorphine (NBUP): m/z 414 → 326 and 340

Buprenorphine-3-β-D-glucuronide (BUP-3-G): m/z 644 → 468

Norbuprenorphine-3-β-D-glucuronide (NBUP-3-G): m/z 590 → 414

Given that Buprenorphine 3-O-Methyl Ether has a molecular weight of 481.67 g/mol , its analysis via ESI-MS/MS would involve identifying a unique precursor ion (e.g., m/z 482.3 for [M+H]⁺) and its characteristic product ions to develop a highly selective detection method. lgcstandards.comusbio.net

Sample Preparation and Extraction Procedures

Effective sample preparation is a critical step to remove interferences from the sample matrix (e.g., plasma, urine, tissue homogenates), concentrate the analyte of interest, and ensure compatibility with the analytical instrument. nih.gov The choice of extraction procedure depends on the matrix complexity, required sensitivity, and sample throughput.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the purification of buprenorphine and related compounds from biological fluids. nih.gov This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For buprenorphine, which is a basic compound, the pH of the aqueous sample is often adjusted to a basic pH to ensure the analyte is in its neutral, more organic-soluble form.

Various organic solvents have been successfully used for the LLE of buprenorphine, including ethyl acetate and mixtures like hexane/ethyl acetate. nih.gov One study established an LLE method for buprenorphine and norbuprenorphine from human plasma using ethyl acetate, achieving satisfactory recoveries between 81.8% and 88.8%. researchgate.net Despite its simplicity and high recovery rates in many applications, LLE can be labor-intensive and consume significant volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) has become a preferred alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. nih.gov SPE utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. phenomenex.com Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.

For buprenorphine and its metabolites, polymeric mixed-mode cation-exchange sorbents are particularly effective. These sorbents combine reversed-phase and ion-exchange retention mechanisms to achieve high selectivity for basic compounds. An online SPE-LC-ESI-MS/MS method for buprenorphine and its metabolites in urine reported excellent recoveries of 93.6% to 102.2%. nih.gov Similarly, pretreatment of plasma samples using SPE was shown to be sufficient to limit matrix effects to less than 30% for buprenorphine, norbuprenorphine, and their glucuronides. nih.gov

Dilute-and-Shoot Methods

The "dilute-and-shoot" approach is the simplest sample preparation technique, offering high throughput and reducing the potential for analyte loss during extraction steps. This method is most suitable for relatively clean matrices, such as urine. As the name implies, the sample is simply diluted with an appropriate solvent (often the mobile phase or water containing an internal standard) and then injected directly into the LC-MS/MS system. nih.govnih.gov

A rapid, hydrolysis-free, dilute-and-shoot method was developed for the analysis of buprenorphine and its metabolites in urine, where samples were diluted in water containing formic acid before analysis by UHPLC-MS/MS. nih.gov While this method is fast and easily automated, it is more susceptible to matrix effects and may result in faster deterioration of the analytical column and mass spectrometer interface due to the injection of less clean samples.

Considerations for Matrix Effects and Internal Standards

Matrix effects are a significant challenge in quantitative bioanalysis, especially when using ESI-MS. These effects, caused by co-eluting endogenous components from the sample matrix, can lead to either suppression or enhancement of the analyte's ionization, resulting in inaccurate quantification. nih.gov

To compensate for matrix effects and potential analyte loss during sample preparation, a suitable internal standard (IS) is invariably used. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated or ¹³C-labeled analogue. These standards (e.g., Buprenorphine-d₄, Norbuprenorphine-d₃) have nearly identical chemical and physical properties to the analyte and will be affected by matrix interferences in the same way. nih.govnih.gov Their use is critical for achieving accurate and precise quantification in complex biological matrices. nih.gov For example, one validated method noted suppression of ionization from the meconium matrix, but this did not compromise quantification due to the inclusion of deuterated internal standards. nih.gov

Method Validation and Quality Control in Research

For any analytical method used in research to be considered reliable, it must undergo rigorous validation. Method validation ensures that the method is suitable for its intended purpose by evaluating its performance characteristics. jfda-online.comresearchgate.net Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (limit of detection and quantification), recovery, and stability. nih.govjfda-online.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. jfda-online.com

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing quality control (QC) samples at different concentrations and expressed as a percentage of the nominal value. jfda-online.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses. jfda-online.com

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. jfda-online.comlupinepublishers.com

The following table summarizes typical validation results for analytical methods developed for buprenorphine, which would serve as a benchmark for a method intended for Buprenorphine 3-O-Methyl Ether.

| Parameter | Buprenorphine Method 1 (Transdermal Patch) jfda-online.com | Buprenorphine Method 2 (Meconium) nih.gov | Buprenorphine Method 3 (Urine) nih.gov |

| Technique | HPLC-UV | LC-MS/MS | Online SPE-LC-MS/MS |

| Linear Range | 30–70 µg/mL | 20–2000 ng/g | Not Specified |

| Correlation (r or r²) | r = 0.9999 | r² > 0.98 | Not Specified |

| Intra-day Precision (RSD%) | 0.04–0.22% | ≤ 13.9% | 3.3%–10.1% |

| Inter-day Precision (RSD%) | 0.65–0.88% | ≤ 12.4% | 4.4%–9.8% |

| Accuracy | 98.86–99.36% | ≥ 85.7% | 97.0%–104.0% |

| Recovery | Not Specified | ≥ 85.0% | 93.6%–102.2% |

| LOQ | 0.024 µg/mL | 20 ng/g | Not Specified |

Assessment of Selectivity, Linearity, and Precision

The development of reliable analytical methods is fundamental for the accurate quantification of Buprenorphine 3-O-Methyl Ether. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS), are the preferred techniques due to their high selectivity and sensitivity. nih.gov

Selectivity: A crucial aspect of any analytical method is its ability to differentiate the analyte of interest from other components in the sample. In the context of Buprenorphine analysis, methods must be able to separate Buprenorphine 3-O-Methyl Ether from the active pharmaceutical ingredient (API), Buprenorphine, its primary metabolite, Norbuprenorphine, and other related impurities. synzeal.comsynzeal.com Stability-indicating HPLC methods are specifically designed to resolve the API from any potential degradation products that may form under stress conditions, ensuring that the measurement of the API is not affected by these impurities. jfda-online.comresearchgate.net For instance, a reverse-phase HPLC (RP-HPLC) method developed for Buprenorphine and Naloxone was able to achieve good resolution and separation of the main compounds, a prerequisite for accurately identifying and quantifying related substances like the 3-O-Methyl Ether derivative. lupinepublishers.comnih.gov

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. While specific linearity data for Buprenorphine 3-O-Methyl Ether is not extensively published, the validation of methods for Buprenorphine provides a strong reference. These methods show excellent linearity over a specified concentration range, which is a critical parameter for quantification. jfda-online.comlupinepublishers.com

Precision: Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For methods analyzing Buprenorphine and its related compounds, the relative standard deviation (RSD) for precision is generally required to be less than 2%, indicating a high degree of precision. jfda-online.comlupinepublishers.com

The table below summarizes typical validation parameters for HPLC methods used in the analysis of Buprenorphine, which are applicable for the analysis of its impurities like Buprenorphine 3-O-Methyl Ether.

Table 1: Linearity and Precision of Analytical Methods for Buprenorphine

| Parameter | Method Details | Result | Reference |

|---|---|---|---|

| Linearity (Buprenorphine) | RP-HPLC with UV detection | Linear over 20-120 µg/mL (r² = 0.9996) | lupinepublishers.com |

| Linearity (Buprenorphine) | HPLC with UV detection | Linear over 30-70 µg/mL (r = 0.9999) | jfda-online.com |

| Linearity (Buprenorphine) | HPLC-MS² | Linear over 0.25-2000 µg/L | nih.gov |

| Intra-day Precision (Buprenorphine) | HPLC with UV detection | RSD: 0.04% to 0.22% | jfda-online.com |

| Inter-day Precision (Buprenorphine) | HPLC with UV detection | RSD: 0.65% to 0.88% | jfda-online.com |

| Precision (Buprenorphine) | RP-HPLC with UV detection | RSD < 2% | lupinepublishers.com |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For an impurity like Buprenorphine 3-O-Methyl Ether, low LOD and LOQ values are essential for ensuring that even trace amounts are accurately monitored to maintain the safety and quality of the pharmaceutical product. researchgate.net

Various analytical techniques, particularly those combining liquid chromatography with mass spectrometry (LC-MS/MS), have achieved very low detection limits for Buprenorphine and its metabolites, often in the picogram to nanogram per milliliter range. nih.govnih.gov These highly sensitive methods are crucial for pharmacokinetic studies and for the detection of impurities. nih.govnih.gov

The table below presents the LOD and LOQ values obtained for Buprenorphine using different validated analytical methods. These values indicate the sensitivity that can be expected from methods designed to analyze Buprenorphine and its related compounds.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Buprenorphine

| Parameter | Method | Matrix | Value | Reference |

|---|---|---|---|---|

| LOD | RP-HPLC | Pharmaceutical Formulation | 0.0078 µg/mL | lupinepublishers.com |

| LOQ | RP-HPLC | Pharmaceutical Formulation | 0.0237 µg/mL | lupinepublishers.com |

| LOD | HPLC | Transdermal Patch | 0.008 µg/mL | jfda-online.com |

| LOQ | HPLC | Transdermal Patch | 0.024 µg/mL | jfda-online.com |

| LOD | LC-MS/MS | Urine | 0.3 - 1.0 µg/L | nih.gov |

| LOQ | 2D GC-MS | Postmortem Blood | 1.0 ng/mL | nih.gov |

| LOD | LC-MS | Placenta | 0.8 ng/g | nih.gov |

Evaluation of Compound Stability Under Stress Conditions

Forced degradation studies are indispensable for developing stability-indicating analytical methods. lupinepublishers.com These studies involve subjecting the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to accelerate its degradation. jfda-online.comresearchgate.netlupinepublishers.com The goal is to identify potential degradation products that could arise during the shelf life of the drug product and to demonstrate the specificity of the analytical method in separating these degradants from the intact drug. lupinepublishers.comfda.gov

While specific forced degradation data for Buprenorphine 3-O-Methyl Ether is not detailed in the available literature, studies on Buprenorphine show its degradation pathways. For example, Buprenorphine has been found to be stable under acidic, oxidative, thermal, and photolytic conditions but may show some degradation under alkaline conditions. lupinepublishers.com In one study, Buprenorphine was found to be particularly susceptible to oxidative stress. researchgate.net Another study noted that in solution, the stability of Buprenorphine was significantly affected by storage temperature and the container material, with greater loss observed in plastic syringes at room temperature compared to refrigerated glass vials. nih.gov

Understanding the stability of Buprenorphine itself provides insight into the conditions under which impurities like Buprenorphine 3-O-Methyl Ether might be formed or degraded.

Table 3: Summary of Forced Degradation Studies on Buprenorphine

| Stress Condition | Conditions Applied | Observation | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl | Highly stable | lupinepublishers.com |

| Alkaline Hydrolysis | 0.1 M NaOH | Retention time values shifted | lupinepublishers.com |

| Oxidative Degradation | 30% H₂O₂ | Labile under oxidative stress | researchgate.net |

| Thermal Degradation | Heat | Highly stable | lupinepublishers.com |

| Photolytic Degradation | UV Light | Highly stable | lupinepublishers.com |

| Long-term Storage (180 days) | Room Temperature in Syringe | Significant degradation (17.3% remaining) | nih.gov |

| Long-term Storage (180 days) | Refrigerated in Glass Vial | Minor degradation (>90% remaining) | nih.gov |

Q & A

Q. 1.1. What analytical methods are recommended for characterizing the structural and functional properties of Buprenorphine 3-O-Methyl Ether?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to isolate and verify the compound’s methoxy group substitution. X-ray crystallography (as applied in glucose-binding protein studies ) can resolve stereochemical details. For purity assessment, reference standards and protocols from pharmacopeial guidelines (e.g., Reference Standards for Pharmaceutical Analysis 2018 ) should be followed.

Q. 1.2. How can preclinical models evaluate the pharmacokinetic profile of Buprenorphine 3-O-Methyl Ether?

- Methodological Answer : Employ rodent models to measure bioavailability, half-life, and metabolic pathways. Compare results to parent compounds (e.g., Buprenorphine Hydrochloride ) using LC-MS/MS. Dose-response studies should adhere to protocols from neurofeedback trials (e.g., pre-post test designs with matched randomization ).

Advanced Research Questions

Q. 2.1. How should researchers address discrepancies in reported pharmacological activities of Buprenorphine 3-O-Methyl Ether across studies?

- Methodological Answer : Conduct systematic reviews using hybrid inductive-deductive synthesis (e.g., Consolidated Framework for Implementation Research ). Validate conflicting data via in vitro assays (e.g., PDE inhibition assays, as applied to quercetin 3-O-methyl ether ) and multi-level statistical modeling to control for confounding variables .

Q. 2.2. What experimental designs are optimal for studying receptor binding dynamics of Buprenorphine 3-O-Methyl Ether?

- Methodological Answer : Use crystallography (e.g., soaking protocols with 3-O-methyl glucose analogs ) to map ligand-receptor interactions. Pair this with in silico molecular docking simulations. For functional assays, adapt opioid receptor binding protocols from Buprenorphine studies , ensuring blinding and placebo controls.

Q. 2.3. How can researchers integrate behavioral and pharmacological data in studies of Buprenorphine 3-O-Methyl Ether?

- Methodological Answer : Adopt a hybrid design combining quantitative metrics (e.g., craving scales from heroin trials ) with pharmacokinetic data. Use critical theory frameworks to contextualize socio-behavioral factors. Ensure triangulation of data sources (e.g., clinician reports, patient surveys, biomarker assays).

Data Synthesis and Interpretation

Q. 3.1. What strategies mitigate bias in synthesizing heterogeneous data on Buprenorphine 3-O-Methyl Ether?

- Methodological Answer : Implement PRISMA guidelines for systematic reviews, supplemented by PROSPERO preregistration . Use ontology-driven semantic parsing (e.g., keyword interpretation via domain-specific lexicons ) to standardize terminology. Engage knowledge users (e.g., clinicians, patients) in iterative data interpretation .

Q. Q. 3.2. How can conflicting results from in vitro versus in vivo studies be reconciled?

- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro potency data (e.g., PDE3/4 inhibition ) with in vivo outcomes. Cross-validate findings using multi-omics approaches (e.g., metabolomics from flavonoid studies ).

Ethical and Implementation Challenges

Q. 4.1. What ethical considerations arise when recruiting participants for Buprenorphine 3-O-Methyl Ether trials?

Q. 4.2. How can institutional barriers to adopting novel Buprenorphine analogs be overcome?

- Methodological Answer : Use implementation science frameworks (e.g., CFIR ) to identify modifiable barriers (e.g., clinician training gaps ). Develop fidelity metrics for protocol adherence and leverage research networks for cross-site collaboration .

Structural and Functional Analog Insights

Q. 5.1. What can be inferred from analogs like quercetin 3-O-methyl ether in designing Buprenorphine derivative studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。